N-(2,4-Dinitrophenyl)-L-alanine methyl ester
Description
Origin and Classification as an Amino Acid Derivative
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a synthetic compound classified as a derivative of L-alanine, one of the 20 common proteinogenic amino acids. cymitquimica.comglpbio.com Its structure is fundamentally that of L-alanine, but with two key modifications. Firstly, a 2,4-dinitrophenyl (DNP) group is attached to the amino group (N-terminus) of the alanine (B10760859) molecule. cymitquimica.com This DNP group is known for its strong electron-withdrawing properties. cymitquimica.com Secondly, the carboxyl group of the L-alanine has been converted into a methyl ester. nih.gov
This compound belongs to the class of N-protected amino acids, specifically Dnp-amino acids. tcichemicals.comtcichemicals.com The presence of the methyl ester group enhances its solubility in organic solvents, which is advantageous for a variety of laboratory procedures. cymitquimica.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 10420-63-0 cymitquimica.comcalpaclab.com |
| Molecular Formula | C₁₀H₁₁N₃O₆ cymitquimica.comnih.gov |
| Molecular Weight | 269.21 g/mol glpbio.comnih.gov |
| Appearance | Light yellow to orange powder or crystal tcichemicals.comtcichemicals.com |
| Synonyms | N-Dnp-L-alanine Methyl Ester, Dnp-Ala-OMe tcichemicals.comfishersci.ca |
Significance in Biochemical and Pharmacological Research
The significance of this compound in research is primarily linked to the functionalities of its constituent parts. The dinitrophenyl group serves as a chromophore, imparting a characteristic yellow color, which is useful in analytical and detection methods. cymitquimica.com Its reactivity allows it to form stable conjugates with other molecules, making it a valuable tool in biochemical assays. cymitquimica.com
In a biochemical context, it is employed in the study of enzyme kinetics and protein interactions. cymitquimica.com While amino acid derivatives, in general, are explored for their potential physiological and ergogenic effects, the primary role of this specific compound is as a laboratory reagent and building block rather than a direct pharmacological agent. glpbio.com Its utility in pharmacological research is often indirect, serving as a component in the synthesis of more complex molecules like peptides that may have therapeutic potential. masterorganicchemistry.comcaymanchem.com For example, L-alanine methyl ester itself has been used as a building block in the synthesis of compounds with anti-HIV or anticancer activity. caymanchem.com
Historical and Contemporary Research Applications Overview
Historically, one of the most notable applications for N-dinitrophenyl-modified amino acids was in protein chemistry. These derivatives were instrumental in the Sanger method for sequencing proteins. In this technique, the DNP group was attached to the N-terminal amino acid of a peptide chain. After hydrolysis, the DNP-labeled amino acid could be identified, revealing the identity of the first amino acid in the sequence. While this method has largely been superseded by more advanced technologies, the use of DNP-amino acid derivatives as reference compounds was crucial for its success.
In contemporary research, this compound is primarily utilized in peptide chemistry. tcichemicals.comstarshinechemical.com It serves as a protected building block in solution-phase peptide synthesis. masterorganicchemistry.comsigmaaldrich.com The DNP group protects the N-terminus of the alanine, allowing the carboxyl group (as the methyl ester) to be coupled with the amino group of another amino acid. This strategy prevents unwanted side reactions and ensures the formation of the desired peptide sequence. masterorganicchemistry.com Its role as a research chemical for manufacturing and laboratory use is well-established. calpaclab.com
Table 2: Overview of Research Applications
| Application Area | Description |
|---|---|
| Protein Sequencing | Historically used as a reference compound in methods like the Sanger technique for identifying N-terminal amino acids. |
| Peptide Synthesis | Used as an N-terminally protected amino acid building block to construct specific peptide sequences. tcichemicals.commasterorganicchemistry.com |
| Biochemical Assays | Employed in the study of enzyme kinetics and protein interactions due to the reactive and chromophoric DNP group. cymitquimica.com |
| Analytical Standard | Serves as a reference standard for the identification of DNP-derivatives of alanine in various analytical procedures. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,4-dinitroanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDDNUKGTCKLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester
The synthesis of this compound can be approached through several methodologies, primarily involving the formation of a carbon-nitrogen bond between the L-alanine methyl ester and a dinitrophenylating agent.
Reaction of 2,4-Dinitrophenylhydrazine (B122626) with L-Alanine Methyl Ester
The reaction of 2,4-dinitrophenylhydrazine (DNPH) with L-alanine methyl ester is not a viable synthetic route for the preparation of this compound. DNPH is a reagent primarily used for the qualitative and quantitative analysis of aldehydes and ketones, with which it undergoes a condensation reaction to form brightly colored 2,4-dinitrophenylhydrazones. ijrpc.com
The carbonyl carbon of the ester group in L-alanine methyl ester is significantly less electrophilic than the carbonyl carbon of aldehydes and ketones. This reduced electrophilicity is due to the resonance delocalization of the lone pair of electrons from the adjacent oxygen atom of the ester, which diminishes the partial positive charge on the carbonyl carbon. stackexchange.comquora.com Consequently, nucleophilic attack by the amino group of 2,4-dinitrophenylhydrazine on the ester carbonyl is highly unfavorable under standard reaction conditions. stackexchange.com
Reaction of 2,4-Dinitrochlorobenzene with L-Alanine (with Protection Strategies)
A well-established and common method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dinitrochlorobenzene (DNCB) or the more reactive 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, also known as Sanger's reagent) and L-alanine or its methyl ester. openstax.orggbiosciences.com The strong electron-withdrawing nitro groups on the benzene (B151609) ring activate the halide for displacement by a nucleophile.
The synthesis can be performed by directly reacting L-alanine methyl ester with 2,4-dinitrochlorobenzene. In this case, the amino group of the L-alanine methyl ester acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the dinitrophenyl ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Alternatively, the synthesis can start from L-alanine. The amino group of L-alanine reacts with 2,4-dinitrochlorobenzene in a similar fashion. The resulting N-(2,4-dinitrophenyl)-L-alanine can then be esterified to yield the methyl ester. In this two-step approach, the initial N-arylation does not strictly require protection of the carboxylic acid group, as the amino group is a stronger nucleophile, especially under basic conditions where it is deprotonated. The subsequent esterification of the carboxylic acid can be achieved using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst.
Controlled Reaction Conditions and Catalysis in Synthesis
The successful synthesis of this compound via the reaction of 2,4-dinitrochlorobenzene or FDNB with L-alanine methyl ester relies on carefully controlled reaction conditions.
Base Catalysis: The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate. gbiosciences.com The base plays a crucial role in deprotonating the amino group of the L-alanine methyl ester, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring. The base also serves to neutralize the hydrogen halide (HCl or HF) that is eliminated during the reaction, driving the equilibrium towards the product. In some cases, a second molecule of the amine nucleophile can act as a base.
Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like ethanol (B145695) or aqueous ethanol are often used. gbiosciences.com The solvent must be able to dissolve the reactants and facilitate the interaction between the nucleophile and the substrate.
Temperature: The reaction is often conducted at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions. gbiosciences.com
Modern catalytic methods for N-arylation of amino acid esters, such as those employing transition metal catalysts, have been developed for a range of aryl halides. nih.gov However, for highly activated substrates like 2,4-dinitrochlorobenzene, traditional base-catalyzed nucleophilic aromatic substitution remains a highly effective and commonly used method.
| Reactants | Catalyst/Base | Solvent | Temperature | Key Features |
| L-Alanine methyl ester + 2,4-Dinitrochlorobenzene | Sodium Bicarbonate | Ethanol/Water | Room Temperature | Base-catalyzed nucleophilic aromatic substitution. |
| L-Alanine + 1-Fluoro-2,4-dinitrobenzene (FDNB) | Sodium Bicarbonate | Aqueous solution | Room Temperature | Sanger's method for N-terminal amino acid analysis. |
Reactivity and Derivatization Patterns
The reactivity of this compound is largely governed by the dinitrophenyl group and the functional groups of the alanine (B10760859) moiety.
Oxidation Reactions and Nitro Derivative Formation
The 2,4-dinitrophenyl group is highly electron-deficient and generally resistant to further oxidation under standard conditions. The aromatic ring is already substituted with two strong electron-withdrawing nitro groups, which deactivates it towards electrophilic attack, including further nitration.
Research on the oxidation of N-aryl amino acids has shown that the N-2,4-dinitrophenyl group can confer stability to the molecule against certain oxidizing agents. For instance, N-aryl-α-amino alcohols substituted with a 2,4-dinitrophenyl group have been found to be resistant to cleavage by periodic acid. oup.com Information regarding specific oxidation reactions that lead to the formation of additional nitro derivatives on the existing aromatic ring of this compound is scarce in the scientific literature, suggesting that such transformations are not common or are difficult to achieve.
Reduction Reactions and Amino Group Conversion
Selective Reduction: It is possible to selectively reduce one of the two nitro groups. The Zinin reduction, which employs reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide, is a classic method for the selective reduction of polynitroarenes. wikipedia.org In substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. For 2,4-dinitroaniline (B165453) derivatives, there is a preference for the reduction of the nitro group at the 2-position (ortho to the amino group). stackexchange.com Thus, treatment of this compound with a controlled amount of a reducing agent like ammonium sulfide would be expected to yield N-(2-Amino-4-nitrophenyl)-L-alanine methyl ester as the major product.
Complete Reduction: Stronger reducing conditions, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum, or the use of reducing agents like tin(II) chloride in hydrochloric acid, will typically lead to the reduction of both nitro groups, yielding N-(2,4-Diaminophenyl)-L-alanine methyl ester. google.comgoogle.com Other reagents like sodium dithionite (B78146) (Na2S2O4) are also effective for the reduction of aromatic nitro compounds to amines. organic-chemistry.org
| Reaction Type | Reagent(s) | Product(s) |
| Selective Nitro Reduction | Sodium sulfide (Na2S) or Ammonium sulfide ((NH4)2S) | N-(2-Amino-4-nitrophenyl)-L-alanine methyl ester |
| Complete Nitro Reduction | H2, Pd/C or SnCl2/HCl | N-(2,4-Diaminophenyl)-L-alanine methyl ester |
Nucleophilic Substitution Reactions of the Dinitrophenyl Moiety
The dinitrophenyl (DNP) group in this compound is highly susceptible to nucleophilic substitution reactions. This reactivity is attributed to the strong electron-withdrawing nature of the two nitro groups, which polarize the aromatic ring and make the carbon atoms attached to the nitro groups and the amino acid moiety electrophilic. Consequently, the DNP group can be cleaved from the amino acid by various nucleophiles.
One of the most common and synthetically useful nucleophilic substitution reactions involving the DNP moiety is thiolysis. Treatment of a DNP-protected amino acid or peptide with a thiol, such as 2-mercaptoethanol (B42355) or thiophenol, in the presence of a base, leads to the cleavage of the N-DNP bond. glpbio.comnih.gov The thiol attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex, which then collapses to displace the amino acid and form a stable thioether derivative of dinitrobenzene. This reaction is particularly valuable in peptide chemistry for the deprotection of DNP-protected amino acid residues.
Amines, such as piperidine (B6355638), can also act as nucleophiles to cleave the DNP group. Studies on DNP-protected histidine have shown that treatment with 20% piperidine in dimethylformamide (DMF), a common condition for the removal of the Fmoc protecting group in solid-phase peptide synthesis, can lead to significant cleavage of the DNP group from the imidazole (B134444) side chain. glpbio.com This highlights the lability of the DNP group to amine nucleophiles.
The table below summarizes representative nucleophilic substitution reactions of the dinitrophenyl moiety in the context of DNP-protected amino acids.
| Nucleophile | Reagent(s) | Reaction Conditions | Product(s) | Reference |
| Thiol | 2-Mercaptoethanol, Base | Room Temperature | Deprotected Amino Acid, DNP-Thioether | nih.gov |
| Thiol | Thiophenol, Base | Room Temperature | Deprotected Amino Acid, DNP-Thiophenol | glpbio.com |
| Amine | 20% Piperidine in DMF | Room Temperature | Deprotected Amino Acid, DNP-Piperidine | glpbio.com |
Role in Peptide Synthesis
The dinitrophenyl group has a historical and ongoing role in peptide chemistry, primarily as a protecting group for the N-terminus and the side chains of certain amino acids. This compound, in this context, serves as a pre-functionalized building block for the introduction of an N-terminally modified alanine residue into a peptide chain.
Application as an N-Terminal Building Block
This compound can be utilized as the initial amino acid residue in the synthesis of a peptide. By starting the synthesis with this compound, a peptide with a dinitrophenylated N-terminus is directly obtained. This N-terminal DNP group can serve several purposes. Historically, it was instrumental in the Sanger method for protein sequencing, where the DNP-labeled N-terminal amino acid could be identified after acid hydrolysis of the peptide. stackexchange.com
In modern synthetic strategies, the DNP group at the N-terminus can act as a chromophore, facilitating the detection and quantification of the peptide during purification and analysis. sigmaaldrich.com Furthermore, the DNP group can be used as a quencher for fluorescent labels in the design of peptide-based probes and substrates for studying enzyme activity. sigmaaldrich.com
Integration into Synthetic Peptide Chemistry Strategies
The integration of this compound into peptide synthesis strategies often involves its use in solid-phase peptide synthesis (SPPS). In a typical SPPS protocol, the carboxyl group of the DNP-alanine derivative would be activated and coupled to the free amino group of a resin-bound amino acid or peptide. The synthesis would then proceed by the sequential addition of other amino acid residues to the growing peptide chain.
The DNP group is stable to the acidic conditions often used for the cleavage of other protecting groups, such as the Boc group. However, as discussed previously, it can be selectively removed by thiolysis. This orthogonality allows for selective deprotection strategies in the synthesis of complex peptides. For instance, a peptide can be synthesized with a DNP-protected N-terminus and other side-chain protecting groups. The side-chain protecting groups can be removed under one set of conditions, and the N-terminal DNP group can be subsequently cleaved under milder, nucleophilic conditions if a free N-terminus is required for further modification or for the biological activity of the peptide.
The table below outlines a general strategy for the integration of this compound in solid-phase peptide synthesis.
| Step | Procedure | Purpose |
| 1 | Coupling of N-(2,4-Dinitrophenyl)-L-alanine to the resin-bound peptide | Introduction of the N-terminal DNP-alanine residue |
| 2 | Sequential coupling of subsequent amino acids | Elongation of the peptide chain |
| 3 | Cleavage of the peptide from the resin and removal of side-chain protecting groups | Isolation of the N-terminally DNP-protected peptide |
| 4 (Optional) | Thiolysis of the DNP group | Generation of the peptide with a free N-terminus |
Advanced Spectroscopic Investigations and Computational Chemistry
Vibrational Spectroscopic Studies
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. For N-(2,4-Dinitrophenyl)-L-alanine methyl ester, the IR spectrum is expected to display a series of distinct bands that confirm its structure.
The presence of the dinitrophenyl group is primarily confirmed by strong absorption bands corresponding to the nitro group (NO₂) vibrations. Aromatic nitro compounds typically exhibit two prominent stretching vibrations: an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers. researchgate.netnist.gov The spectrum would also feature bands for the N-H stretching of the secondary amine, C-H stretching from the aromatic ring and the aliphatic alanine (B10760859) backbone, and the characteristic carbonyl (C=O) stretch of the methyl ester group.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Secondary Amine (Ar-NH-R) | 3300 - 3400 |
| C-H Stretch | Aromatic Ring | 3000 - 3100 |
| C-H Stretch | Aliphatic (CH₃, CH) | 2850 - 3000 |
| C=O Stretch | Ester | 1735 - 1750 |
| C=C Stretch | Aromatic Ring | 1580 - 1620 |
| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1550 |
| NO₂ Symmetric Stretch | Nitro Group | 1320 - 1370 |
| C-N Stretch | Aryl-Amine | 1250 - 1340 |
| C-O Stretch | Ester | 1000 - 1300 |
This table presents expected frequency ranges based on characteristic values for the constituent functional groups.
Raman spectroscopy serves as a complementary technique to IR spectroscopy. It detects molecular vibrations through the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
For this compound, the symmetric stretching vibration of the nitro groups is expected to be particularly intense in the Raman spectrum. ualberta.ca The breathing modes of the aromatic ring, which involve the symmetric expansion and contraction of the ring, are also characteristically strong Raman scatterers. The analysis of Raman spectra can thus provide confirmatory evidence for the presence of the dinitrophenyl moiety and offer a more complete picture of the molecule's vibrational framework. scirp.org
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
| C-H Stretch | Aromatic Ring | 3050 - 3100 |
| C-H Stretch | Aliphatic (CH₃, CH) | 2850 - 3000 |
| Ring Breathing Mode | Aromatic Ring | ~1000 |
| NO₂ Symmetric Stretch | Nitro Group | 1320 - 1370 |
| N-N Stretch (Adduct Feature) | Hydrazone Linkage | ~1140 |
| Dinitrophenyl-N Stretch | Aryl-Amine | ~1330 |
This table presents expected Raman shifts based on analysis of similar dinitrophenyl compounds. ualberta.ca
Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly its conjugated systems and chromophores.
The 2,4-dinitrophenyl (DNP) group is a powerful chromophore, meaning it is a part of the molecule responsible for its color and its absorption of UV-Vis light. The aromatic ring itself contains a π-electron system. This system is significantly influenced by the two strongly electron-withdrawing nitro (NO₂) groups attached to it. This extended conjugation and the presence of heteroatoms with non-bonding electrons (from the nitro and amino groups) result in electronic transitions that occur at relatively low energies, pushing the absorption into the near-UV and visible regions of the spectrum. nih.gov This property makes DNP derivatives, including this compound, characteristically yellow compounds.
The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the DNP chromophore. Two main types of transitions are expected:
π→π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. For the DNP group, these transitions involve the entire conjugated system of the aromatic ring and nitro groups.
n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro groups or the nitrogen of the amino group, to a π* antibonding orbital. These are generally lower in energy and intensity compared to π→π* transitions. researchgate.net
Studies on similar DNP-amino acid derivatives show a characteristic absorption maximum in the region of 350-400 nm, which is largely attributed to these electronic transitions. researchgate.netnih.gov
Table 3: Predicted UV-Vis Absorption Characteristics for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Type of Transition |
| ~265 nm | High | π→π |
| ~360 nm | Moderate | n→π and π→π* |
This table presents expected absorption maxima based on data from similar dinitrophenyl compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
For this compound, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the spectrum is expected to show distinct signals for the three protons on the dinitrophenyl ring, with splitting patterns dictated by their coupling to each other. The aliphatic region will show signals for the N-H proton, the α-proton of the alanine moiety (a quartet coupled to the methyl group), the alanine methyl protons (a doublet coupled to the α-proton), and the ester methyl protons (a singlet).
¹³C NMR spectroscopy provides information on the number of chemically distinct carbon atoms. The spectrum is expected to show ten distinct signals corresponding to each carbon in the molecule, from the aliphatic carbons of the alanine methyl ester to the six unique carbons of the aromatic ring.
Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (Aromatic) | ~9.1 | d | ~2.5 |
| H-5 (Aromatic) | ~8.3 | dd | ~9.5, 2.5 |
| H-6 (Aromatic) | ~7.2 | d | ~9.5 |
| N-H | ~8.9 | d | ~8.5 |
| α-CH (Alanine) | ~4.6 | quintet | ~7.5 |
| CH₃ (Alanine) | ~1.7 | d | ~7.5 |
| O-CH₃ (Ester) | ~3.8 | s | - |
Predicted values are based on standard chemical shift tables and data from analogous structures. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'quintet' is used for a multiplet split by four equivalent protons.
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~171 |
| C-1 (Aromatic, C-NH) | ~147 |
| C-2 (Aromatic, C-NO₂) | ~136 |
| C-3 (Aromatic, C-H) | ~123 |
| C-4 (Aromatic, C-NO₂) | ~130 |
| C-5 (Aromatic, C-H) | ~129 |
| C-6 (Aromatic, C-H) | ~115 |
| α-C (Alanine) | ~55 |
| O-CH₃ (Ester) | ~53 |
| β-C (Alanine CH₃) | ~18 |
Predicted values are based on standard chemical shift tables and existing data for dinitrophenyl and alanine derivatives. nih.govbmrb.io
¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. It identifies the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. A theoretical ¹H NMR spectrum for this compound would be expected to show distinct signals for each unique proton.
Aromatic Protons: The dinitrophenyl ring has three aromatic protons. The proton adjacent to the two nitro groups (H-3) would likely appear as a doublet at the most downfield position due to the strong electron-withdrawing effect of the nitro groups. The proton at H-5 would be expected to show a doublet of doublets, and the proton at H-6 would likely appear as a doublet.
Alanine Backbone Protons: The N-H proton would appear as a doublet, coupled to the adjacent C-H proton. The alpha-proton (α-H) on the chiral center would likely be a multiplet due to coupling with both the N-H proton and the methyl protons.
Methyl Group Protons: The alanine side-chain methyl group (-CH₃) would present as a doublet, coupled to the α-H. The methyl ester group (-OCH₃) would appear as a singlet, as it has no adjacent protons.
Without experimental data, a precise data table of chemical shifts and coupling constants cannot be constructed.
¹³C NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each chemically unique carbon atom gives a distinct signal.
For this compound, ten distinct signals would be anticipated in a proton-decoupled ¹³C NMR spectrum:
Aromatic Carbons: Six signals corresponding to the carbons of the dinitrophenyl ring. The carbons bearing the nitro groups (C-2 and C-4) and the carbon attached to the nitrogen (C-1) would be significantly downfield.
Carbonyl Carbon: The ester carbonyl carbon (C=O) would appear at a characteristic downfield chemical shift, typically in the 170-175 ppm range.
Alanine Backbone Carbons: The alpha-carbon (α-C) attached to the nitrogen would be observed in the 50-60 ppm range.
Methyl Carbons: The alanine side-chain methyl carbon (-CH₃) would be found in the upfield region, while the ester methyl carbon (-OCH₃) would appear around 50-55 ppm.
A definitive data table of chemical shifts cannot be generated without access to published experimental spectra.
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations are powerful tools for predicting molecular properties, complementing and guiding experimental work.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground-state geometry). This optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. For this compound, this analysis would reveal the precise spatial relationship between the dinitrophenyl group and the L-alanine methyl ester moiety. No published studies containing these optimized geometric parameters for the title compound could be located.
Computational Analysis of Vibrational Frequencies and Spectra Assignments
Following geometry optimization, the vibrational frequencies of the molecule can be calculated. This theoretical analysis predicts the positions of absorption bands in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., N-H stretch, C=O stretch, NO₂ symmetric and asymmetric stretches). Comparing the theoretical spectrum with an experimental one allows for a detailed and accurate assignment of the observed vibrational bands. Such a computational analysis for this compound has not been reported in the available literature.
Investigation of Electronic Properties (HOMO-LUMO Transitions)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small gap generally signifies a more reactive molecule. For this compound, the electron-withdrawing dinitrophenyl group would be expected to significantly lower the LUMO energy, influencing its electronic transitions. Specific energy values and the HOMO-LUMO gap derived from DFT calculations are not available in published literature.
Thermodynamic Property Calculations
Theoretical calculations can also predict key thermodynamic properties of a molecule at a given temperature. These properties include enthalpy (H), entropy (S), and Gibbs free energy (G). Such calculations are derived from the vibrational frequency analysis and are essential for understanding the stability and reactivity of a compound under various conditions. No theoretical thermodynamic data has been published for this compound.
Computational Studies of Nonlinear Optical Properties (e.g., First Hyperpolarizability)
Computational chemistry provides a powerful lens for investigating the nonlinear optical (NLO) properties of molecules, offering insights into their potential for applications in optoelectronics and photonics. For organic molecules such as this compound, theoretical calculations can predict key parameters like the first hyperpolarizability (β), which governs the second-order NLO response. However, a comprehensive search of scientific literature reveals a notable absence of specific computational studies focused on the nonlinear optical properties of this compound.
While direct data for this compound is not available, the established methodologies for similar organic molecules involve sophisticated quantum mechanical calculations. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common approaches employed to predict NLO properties. nih.gov These methods allow researchers to model the electronic structure of a molecule and its response to an external electric field.
In a typical computational study of a new organic NLO material, the following steps are taken:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic conformation.
Electronic Property Calculation: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with a larger NLO response. nih.gov
Calculation of Polarizability and Hyperpolarizability: The linear polarizability (α) and the first hyperpolarizability (β) are then computed. The total first hyperpolarizability (β_total) is a scalar quantity derived from the tensor components of β and is a primary figure of merit for the second-order NLO activity of a molecule. nih.gov
For a molecule to exhibit significant second-order NLO properties, it often possesses a "push-pull" electronic structure, characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the dinitrophenyl group acts as a strong electron acceptor, while the alanine methyl ester portion is a weaker donor. The interaction between these groups is fundamental to the molecule's potential NLO response.
To illustrate the type of data generated in such studies, the following table presents hypothetical results for this compound, calculated using a common theoretical method (e.g., DFT with a specific functional and basis set). It is crucial to note that this data is purely illustrative and not based on published experimental or computational findings for this specific compound.
| Computational Parameter | Hypothetical Value | Unit |
|---|---|---|
| Method | DFT/B3LYP/6-311G(d,p) | - |
| Dipole Moment (μ) | 8.5 | Debye |
| Linear Polarizability (⟨α⟩) | 2.5 x 10-23 | esu |
| First Hyperpolarizability (βtotal) | 15.0 x 10-30 | esu |
| HOMO Energy | -7.2 | eV |
| LUMO Energy | -2.8 | eV |
| HOMO-LUMO Gap (ΔE) | 4.4 | eV |
The investigation into the nonlinear optical properties of derivatives of L-alanine has been a subject of interest in materials science. For instance, studies on compounds like 3-(3,4-Dihydroxyphenyl)-L-Alanine have shown that the combination of amino acids with other functional groups can lead to materials with significant second-harmonic generation (SHG) efficiency. nih.gov Computational methods, in these cases, are used to complement experimental findings and provide a deeper understanding of the structure-property relationships. nih.gov Without dedicated computational studies on this compound, its potential as an NLO material remains speculative and would require specific theoretical and experimental investigation to be determined.
Analytical Methodologies and Chromatographic Applications
Derivatization Strategies for Amino Acid Analysis
Pre-column derivatization is a preferred method in amino acid analysis where a reagent is used to chemically alter the amino acids before they are introduced into the chromatography system. springernature.com This process involves attaching a chemical tag or label to the amino acid molecules. The primary goals of this derivatization are to enhance the hydrophobicity of the analytes to improve chromatographic separation and to introduce a chromophore or fluorophore necessary for sensitive photometric or fluorometric detection. springernature.comresearchgate.net
The core of this analytical strategy lies in the reaction of a derivatizing agent with the primary or secondary amino group of an amino acid. A classic and effective reagent for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent. gbiosciences.com DNFB reacts with the N-terminal amino group of a peptide or a free amino acid through a nucleophilic aromatic substitution reaction. gbiosciences.comnih.gov This reaction forms a highly stable N-2,4-dinitrophenyl (DNP) derivative, which is covalently bonded and can withstand subsequent analytical steps such as acid hydrolysis. gbiosciences.comnih.gov
The resulting DNP-amino acid, such as N-(2,4-dinitrophenyl)-L-alanine, possesses the 2,4-dinitrophenyl group, which acts as a strong chromophore. This chemical tag allows the otherwise UV-transparent amino acids (with the exception of aromatic ones) to be easily detected by UV-Vis spectrophotometry. researchgate.net Analogs of DNFB, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), have been developed to create diastereomeric derivatives that can be used for chiral separations to distinguish between D- and L-amino acid enantiomers. nih.govnih.gov
The derivatization strategy using DNFB is not limited to free amino acids but is also a foundational technique in protein chemistry. It was famously used by Frederick Sanger in his work to determine the amino acid sequence of insulin. gbiosciences.com By reacting a protein or peptide with DNFB, the N-terminal amino acid is specifically labeled. gbiosciences.com
Following the labeling reaction, the protein is completely hydrolyzed into its constituent amino acids. The DNP-amino acid from the N-terminus, being stable to hydrolysis, can then be isolated and identified chromatographically. gbiosciences.com This allows for the determination of the N-terminal residue of the polypeptide chain. While modern sequencing techniques have largely replaced this specific application, the principle of using DNP derivatization for labeling and subsequent quantification of specific amino acids within complex biological mixtures remains a valid and powerful analytical tool. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications
Once amino acids are converted into their DNP derivatives, HPLC becomes the method of choice for their separation and quantification. The introduction of the nonpolar DNP group significantly alters the chemical properties of the amino acids, making them ideally suited for reversed-phase HPLC. springernature.com
Reversed-phase HPLC (RP-HPLC) is a chromatographic technique that uses a nonpolar stationary phase (e.g., octadecylsilyl or C18) and a polar mobile phase. The derivatization of amino acids with the dinitrophenyl group increases their hydrophobicity, allowing them to interact with and be retained by the nonpolar stationary phase. springernature.comresearchgate.net
A major advantage of converting amino acids to their DNP derivatives is the introduction of a strong chromophore. The 2,4-dinitrophenyl group exhibits significant absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This property is leveraged for detection as the derivatives elute from the HPLC column.
The derivatives are commonly detected at a wavelength of 340 nm. nih.govresearchgate.net At this wavelength, the DNP group has a high molar absorptivity, which allows for highly sensitive detection. This method enables the quantification of amino acids at very low levels, with limits of detection reported to be as low as 5 to 10 picomoles. researchgate.netnih.gov The simplicity and robustness of this photometric detection strategy make it suitable for any standard multipurpose HPLC system equipped with a UV detector. nih.gov
When analyzing a mixture containing numerous amino acid derivatives with a wide range of polarities, using a mobile phase of constant composition (isocratic elution) is often insufficient for achieving adequate separation of all components within a reasonable time. Gradient elution is a technique where the composition of the mobile phase is changed during the chromatographic run. synthace.com
Typically, the separation of DNP-amino acids involves a gradient where the concentration of an organic solvent, such as acetonitrile, in an aqueous buffer is gradually increased over time. nih.govdiduco.com The process starts with a lower concentration of the organic solvent to allow the more polar derivatives to separate. As the gradient progresses and the mobile phase becomes more nonpolar, the more hydrophobic derivatives are eluted from the column. chromatographyonline.com Optimizing the gradient—by adjusting the rate of change (linear or segmented slopes) and the initial and final solvent concentrations—is critical for maximizing the chromatographic resolution, ensuring that all derivative peaks are sharp and well-separated from each other. chromatographyonline.com A well-optimized gradient can achieve excellent resolution for a mixture of 20 or more amino acid derivatives in a single run. nih.gov
Interactive Data Table: Typical HPLC Parameters for DNP-Amino Acid Analysis
The following table summarizes common conditions used in the HPLC analysis of dinitrophenyl-derivatized amino acids, based on published methodologies.
| Parameter | Description | Typical Value / Condition | Reference |
| Column | Stationary phase used for separation. | Reversed-Phase C18 (ODS-Hypersil) | researchgate.net |
| Mobile Phase A | The aqueous component of the elution buffer. | 13 mM Trifluoroacetic Acid (TFA) in water | nih.gov |
| Mobile Phase B | The organic solvent used to elute analytes. | Acetonitrile (MeCN) | nih.govresearchgate.net |
| Detection | Method and wavelength for analyte detection. | UV Photometric | 340 nm |
| Gradient Profile | Programmed change in mobile phase composition. | Linear or segmented gradient of increasing Mobile Phase B | nih.gov |
| Detection Limit | The lowest concentration that can be reliably detected. | 5-50 picomoles | nih.govresearchgate.net |
Mass Spectrometry (MS) Applications in Conjunction with Derivatization
The derivatization of amino acids, such as L-alanine, into their N-(2,4-Dinitrophenyl) (DNP) methyl ester forms significantly enhances their detectability and provides crucial information in mass spectrometry analysis. The electrophilic nature of the DNP group plays a pivotal role in this enhancement.
Negative Ion Chemical Ionization Mass Spectrometry of DNP-Amino Acid Methyl Esters
Negative Ion Chemical Ionization (NICI) Mass Spectrometry is a highly effective technique for the analysis of DNP-amino acid methyl esters. In this method, the DNP derivative is ionized to form a molecular anion. For the common amino acids that have been derivatized in this manner, the resulting mass spectra are remarkably simple. A key feature of these spectra is that the molecular anion consistently appears as the base peak, which is the most intense signal in the spectrum. nih.gov This simplifies spectral interpretation, as the primary ion observed directly corresponds to the intact derivatized molecule. The high electrophilicity of the dinitrophenyl group facilitates selective and sensitive ionization, which is a significant advantage of this technique. nih.govkoreascience.kr This selective ionization process also leads to a reduction in background noise, resulting in cleaner spectra and an improved signal-to-noise ratio. koreascience.kr
Identification of Amino Acids by Molecular Weight of Derivatives
A direct application of the simple mass spectra obtained through NICI-MS of DNP-amino acid methyl esters is the straightforward identification of amino acids based on their molecular weights. nih.gov Since the molecular anion is the most prominent peak, its mass-to-charge ratio (m/z) effectively represents the molecular weight of the entire derivatized molecule. By knowing the mass of the derivatizing agent (the DNP methyl ester group), one can easily subtract this from the observed molecular weight of the derivative to determine the mass of the original amino acid residue. This method is effective for identifying individual amino acids or components within a mixture. nih.gov For instance, the molecular weight of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is 269.21 g/mol . nih.gov The mass spectrum would therefore show a prominent peak at an m/z corresponding to this value.
Picomole Detection Limits and Sensitivity Enhancements
The use of DNP derivatization in conjunction with NICI-MS allows for highly sensitive detection of amino acids, with detection limits reaching the picomole level. nih.gov This enhanced sensitivity is attributed to the strong electron-capturing properties of the DNP group, which promotes efficient ionization. koreascience.kr The ability to detect such small quantities is crucial for applications where sample amounts are limited, such as in the amino-terminal analysis of proteins. nih.gov Research has also shown that related dinitrophenyl derivatives can achieve detection limits in the low picomolar range. acs.org This level of sensitivity makes this analytical approach a powerful tool in proteomics and other biochemical analyses where the quantification of minute amounts of amino acids is necessary.
Enantioselective Analysis and Chiral Resolution
The differentiation of amino acid enantiomers (D- and L-isomers) is critical in many fields of study. Derivatization with chiral dinitrophenyl reagents is a cornerstone of enantioselective analysis, allowing for the separation and quantification of these stereoisomers.
Application of Related Dinitrophenyl Derivatives (e.g., Marfey's Reagent) for Chiral Separation
A prominent example of a dinitrophenyl derivative used for chiral separation is Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). acs.orgresearchgate.net This chiral reagent reacts with the amino group of an amino acid to form diastereomers. nih.gov Because the reagent itself is chiral (containing L-alanine), its reaction with a racemic mixture of an amino acid (containing both D- and L-forms) will produce two different diastereomers: L-reagent-D-amino acid and L-reagent-L-amino acid. These resulting diastereomers possess distinct physical and chemical properties, which allows for their separation using standard chromatographic techniques like high-performance liquid chromatography (HPLC). researchgate.netsci-hub.box The use of Marfey's reagent and its analogs has been widely applied to resolve complex mixtures of D- and L-amino acids. researchgate.netnih.gov
Impact of Derivatization on Chiral Separation Efficacy
The separation of enantiomers, or chiral separation, is a significant challenge in analytical chemistry. Native amino acids are often difficult to separate directly on many common chiral stationary phases (CSPs). Derivatization, such as the introduction of a 2,4-dinitrophenyl (DNP) group, plays a crucial role in enhancing the efficacy of these separations. nih.gov
The addition of the DNP group to an amino acid like L-alanine methyl ester introduces a bulky, aromatic moiety. This modification significantly alters the stereochemical environment around the chiral center. The key benefits of this derivatization include:
Enhanced Interactions with CSPs: The DNP group provides additional sites for interaction—such as π-π stacking, hydrogen bonding, and dipole-dipole interactions—with the chiral selector of the stationary phase. This leads to greater differences in the interaction energy between the two enantiomers and the CSP, resulting in better separation. nih.gov
Increased Molar Absorptivity: The DNP group is a strong chromophore, meaning it absorbs ultraviolet (UV) light very effectively. This greatly enhances the sensitivity of detection using standard HPLC-UV detectors. creative-proteomics.com
Improved Chromatographic Properties: Derivatization can improve the peak shape and reduce tailing, leading to more efficient and reproducible separations.
Research has demonstrated the effectiveness of using 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, to create DNP derivatives of amino acids for chiral resolution via HPLC. nih.gov Studies using naphthylethylcarbamate-beta-cyclodextrin bonded phases have shown that the resolution of DNP-amino acids is significantly better than that of their underivatized counterparts. The interaction between the DNP derivative and the naphthylethylcarbamate moiety on the stationary phase is critical for achieving this enhanced separation. nih.gov
The choice of derivatization agent can even influence the elution order of the enantiomers. For instance, using different acetylation reagents in gas chromatography has been shown to cause an elution order reversal of D and L enantiomers.
Advanced Applications in Proteomics and Metabolomics
Derivatization to form compounds like this compound is foundational to several advanced analytical techniques in proteomics and metabolomics, fields that study proteins and metabolites, respectively.
Amino-Terminal Analysis of Proteins
One of the earliest and most significant applications of dinitrophenyl derivatization is in protein sequencing, specifically for identifying the N-terminal amino acid. This method, developed by Frederick Sanger, utilizes 1-fluoro-2,4-dinitrobenzene (FDNB). creative-biolabs.comquora.comwikipedia.org
The process, known as the Sanger method, involves the following steps:
Reaction: Under mild alkaline conditions, the free α-amino group of the N-terminal amino acid of a protein or peptide reacts with FDNB. This forms a covalent bond, tagging the N-terminal residue with a DNP group. creative-biolabs.comucla.edu
Hydrolysis: The entire protein is then hydrolyzed using strong acid, which breaks all the peptide bonds and releases the individual amino acids. gbiosciences.com
Identification: The DNP-tagged N-terminal amino acid is stable to this hydrolysis and can be selectively extracted and identified using chromatography. quora.comgbiosciences.com By comparing its chromatographic behavior to that of known DNP-amino acid standards, the identity of the original N-terminal amino acid is determined. gbiosciences.com
This technique was famously used by Sanger in his Nobel Prize-winning work to determine the complete amino acid sequence of insulin. wikipedia.org While largely superseded by more modern techniques like Edman degradation for sequential sequencing, Sanger's method remains a classic and important principle in protein chemistry. creative-biolabs.comlibretexts.org
Targeted Chiral Metabolomics of D-Amino Acids
Chiral metabolomics is an emerging field that focuses on the role of enantiomers in biological systems. mdpi.comdntb.gov.ua D-amino acids, once thought to be rare in higher organisms, are now recognized as important potential biomarkers for various conditions, including neurological diseases. mdpi.comnih.gov However, D-amino acids are typically present in very low concentrations compared to their L-counterparts, making their detection and quantification a significant analytical challenge. fujifilm.com
Derivatization with reagents like FDNB is a powerful strategy in targeted chiral metabolomics. mdpi.comdntb.gov.ua By reacting amino acids with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on standard, non-chiral chromatography columns (like a C18 reversed-phase column). fujifilm.comnih.gov
This "indirect" method of chiral separation offers several advantages:
High Sensitivity: Derivatization enhances the signal for detection by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govvub.be
Robust Separation: It allows for the separation of multiple pairs of D/L-amino acids in a single analytical run. dntb.gov.ua
Versatility: The method can be applied to complex biological samples to investigate the potential role of D-amino acids as disease biomarkers. mdpi.com
For example, Marfey's reagent, which is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA), is a popular chiral derivatizing agent used for this purpose. nih.gov It reacts with D- and L-amino acids to form diastereomers that can be effectively separated and quantified by LC-MS/MS, enabling the study of their roles in various biological processes. nih.govnih.gov
Quantification of Chiral Metabolites in Biological Matrices
Accurate quantification of chiral metabolites like amino acids in complex biological matrices such as plasma, urine, and tissue extracts is crucial for clinical diagnostics and biomedical research. researchgate.netnih.gov The inherent complexity of these samples and the low concentrations of many target analytes necessitate highly sensitive and selective analytical methods. nih.govcreative-proteomics.com
Pre-column derivatization with reagents like FDNB is a widely used approach to overcome these challenges. creative-proteomics.comresearchgate.net The DNP derivatives exhibit strong UV absorbance, allowing for sensitive detection. creative-proteomics.com When coupled with HPLC or LC-MS, this method provides a robust platform for quantifying amino acid enantiomers. researchgate.net
A study comparing derivatization with DNFB to a novel reagent, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), highlighted the benefits of derivatization for LC-electrospray ionization mass spectrometry (ESI-MS). The DMDNFB derivatives showed significantly larger ion signals in the positive ESI mode, which was attributed to the addition of a readily protonatable site, thereby increasing the sensitivity of the analysis. nih.gov
The table below summarizes typical limits of detection achieved for amino acid analysis in biological fluids using derivatization coupled with advanced analytical techniques.
| Analyte Class | Derivatization Reagent | Analytical Technique | Matrix | Typical Limit of Detection (LOD) |
| Amino Acids | o-Phthalaldehyde (OPA) | HPLC-FLD | Plasma | Low micromolar (µM) to nanomolar (nM) range |
| Amino Acids | Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA) | LC-MS | Marine Peptides | Low picomolar (pM) range nih.gov |
| Amino Acids | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | 2D-HPLC-FLD | Plasma, Urine | Femtomole (fmol) level |
This table is illustrative and compiles data from various methodologies in the field of amino acid analysis. FLD refers to Fluorescence Detection.
By converting amino acids into derivatives with favorable analytical properties, researchers can achieve the low limits of detection and quantification required to measure subtle but significant changes in metabolite concentrations in various biological states. researchgate.net
Biochemical Research Applications and Mechanistic Studies
Role in Immunological Studies as a Hapten
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a derivative of the amino acid L-alanine containing the 2,4-dinitrophenyl (DNP) group. This DNP group is a well-established hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The covalent attachment of haptens like this compound to a carrier protein creates a hapten-carrier conjugate that is immunogenic.
Ability to Elicit Strong Immune Responses
The dinitrophenyl (DNP) moiety is a potent immunogen, and when conjugated to carrier proteins, it can induce a robust production of anti-DNP antibodies. While specific studies focusing solely on this compound are not extensively detailed in available research, the general principles of DNP-hapten immunogenicity are well-documented. The process involves the hapten-carrier conjugate being recognized by B cells, which then internalize the complex. The carrier protein is processed and its peptides are presented to T helper cells, which in turn provide signals to the B cells to proliferate and differentiate into antibody-producing plasma cells. This results in a high-titer antibody response specific to the DNP hapten. The density of the hapten on the carrier protein is a critical factor influencing the intensity of the immune response.
Probing Protein-Antibody Interactions
DNP-containing compounds are valuable tools for investigating the nature of antibody-antigen interactions. The binding of anti-DNP antibodies to DNP-protein conjugates can be studied using various techniques to determine affinity and specificity. For instance, the interaction between DNP groups bound to bovine serum albumin and anti-DNP antibody fragments has been analyzed through fluorescence-quenching titrations. nih.gov Such studies help to understand the accessibility of haptenic groups on a protein surface and how factors like pH can influence this availability. nih.gov The binding of antibodies to DNP conjugated to albumin has been shown to be a predictor of certain unfavorable features in therapeutic antibodies, such as polyreactivity and a tendency for self-association. nih.gov
Interactions with Biological Macromolecules
The chemical structure of this compound, featuring a reactive dinitrophenyl group, dictates its interactions with biological macromolecules like proteins and peptides. These interactions can be both covalent and non-covalent in nature.
Covalent Bonding with Amino Groups in Proteins and Peptides
The dinitrophenyl group is known for its reactivity, particularly its ability to form stable covalent bonds with nucleophilic groups in proteins. cymitquimica.com The strong electron-withdrawing nature of the two nitro groups on the phenyl ring makes the carbon atom to which the amino group of L-alanine is attached susceptible to nucleophilic attack. This allows the DNP group to react with the free amino groups of lysine residues and the N-terminal amino group of proteins. This covalent modification is a key principle in its use as a hapten, as it enables the stable attachment of the DNP moiety to carrier proteins, rendering the small molecule immunogenic. Studies have shown that reagents containing a dinitrophenyl group can react with lysine and tyrosine sidechains in proteins like human serum albumin. nih.gov
Enzyme Kinetics and Protein Function Modulation
Compounds containing the dinitrophenyl group are utilized in the study of enzyme kinetics and for modulating protein function. cymitquimica.com The ability of the DNP group to covalently modify amino acid residues makes it a potential tool for probing the active sites of enzymes.
By reacting with critical amino acid residues within an enzyme's active site, this compound could potentially act as an irreversible inhibitor. This modification could block substrate access to the active site or alter the catalytic machinery of the enzyme, thereby inhibiting its activity. The specificity of this inhibition would depend on the accessibility and reactivity of the amino acid residues in the active site of a particular enzyme. Such studies provide valuable information about the structure and function of enzyme active sites.
Elucidation of Enzyme Mechanisms through Interaction Studies
This compound is utilized in the study of enzyme kinetics. nih.gov The dinitrophenyl moiety acts as a chromophore, allowing for spectrophotometric monitoring of reactions. By observing changes in absorbance as the compound interacts with an enzyme, researchers can deduce kinetic parameters. This approach is instrumental in understanding how enzymes function and the factors that influence their catalytic activity. The stable conjugates it forms with amino acids and proteins make it a suitable reagent for various biochemical assays. nih.gov
Potential as an Inhibitor in Enzymatic Reactions
The dinitrophenyl group, a component of this compound, has been shown to exhibit inhibitory effects on certain enzymes. For instance, the related compound 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) is known to strongly inhibit the reductase activity of the mitochondrial cytochrome b-c1 complex. cymitquimica.com This inhibition occurs through the modification of amino groups and other nucleophilic residues within the enzyme, leading to a decrease in both electron transfer and proton translocation. cymitquimica.com Furthermore, DNFB can alter the catalytic properties of enzymes such as Fructose 1,6-diphosphatase. cymitquimica.com While direct studies on this compound as an inhibitor are not as extensively documented, the known reactivity of the dinitrophenyl group suggests its potential to act as an enzyme inhibitor, warranting further investigation into its specific targets and mechanisms of inhibition.
Influence on Amino Acid Metabolic Pathways
Amino acid derivatives can influence various physiological and metabolic processes. While specific studies detailing the direct influence of this compound on amino acid metabolic pathways are limited, the general class of amino acid derivatives is recognized for its potential to impact anabolic hormone secretion and serve as fuel during exercise. Further research is necessary to delineate the precise effects of this specific compound on the intricate network of amino acid metabolism.
Application in Protein Sequencing Methodologies
One of the most significant historical and practical applications of dinitrophenylated amino acids lies in the field of protein sequencing, particularly in the pioneering work of Frederick Sanger.
Role in the Sanger Method as an N-Terminal Modifying Reagent
The Sanger method, a foundational technique in determining the amino acid sequence of proteins, utilizes a reagent that reacts with the N-terminal amino acid of a polypeptide chain. glpbio.com The reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, reacts with the free amino group at the N-terminus to form a dinitrophenyl (DNP) derivative. cymitquimica.comglpbio.com This reaction results in the covalent attachment of the DNP group to the first amino acid of the protein. The stability of this linkage allows for the subsequent hydrolysis of the protein into its constituent amino acids, with the N-terminal amino acid remaining tagged with the DNP group. cymitquimica.com
Identification of DNP-Alanine Derivatives in Sequencing Processes
Following the hydrolysis of the DNP-labeled protein, the resulting mixture of amino acids and the DNP-amino acid derivative is subjected to chromatographic separation. cymitquimica.comgbiosciences.com The yellow color of the DNP group facilitates the identification of the modified amino acid. cymitquimica.com In the case where the N-terminal amino acid is alanine (B10760859), the resulting N-(2,4-Dinitrophenyl)-L-alanine is isolated and identified by comparing its chromatographic behavior to that of a known standard. This process allows for the unequivocal identification of the N-terminal residue of the protein. Thin-layer chromatography (TLC) has been a widely used, simple, and cost-effective method for the identification of DNP-amino acid derivatives. gbiosciences.com
Protein-Protein Interaction Studies
The ability of this compound to form stable conjugates with proteins makes it a useful tool for investigating protein-protein interactions. nih.gov By labeling a protein of interest with this compound, researchers can track its interactions with other proteins. The dinitrophenyl group can serve as a handle for detection or purification of protein complexes, aiding in the identification of binding partners and the characterization of interaction interfaces. While the principle is established, specific and detailed research findings on the application of this compound in this context require further exploration.
Utilization as a Molecular Probe
This compound serves as a valuable molecular probe in various biochemical research applications, primarily owing to the presence of the 2,4-dinitrophenyl (DNP) group. This moiety imparts specific chemical and immunological properties to the molecule, allowing it to be used for studying molecular interactions and enzymatic activities.
One of the principal applications of this compound is as a hapten in immunological studies. synabs.besynabs.be A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The DNP group is a well-established and widely used hapten in immunology. researchgate.netcaymanchem.com When this compound is conjugated to a carrier protein, it can be used to immunize animals and generate antibodies that specifically recognize the DNP group. caymanchem.com These anti-DNP antibodies are instrumental in a variety of immunoassays.
In the context of immunoassays, this compound can be utilized as a free analyte to study the binding characteristics of anti-DNP antibodies or as a competitor in competitive immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA). In a competitive ELISA, the assay is designed to detect and quantify a DNP-labeled molecule in a sample. An enzyme-conjugated anti-DNP antibody is used, and its binding to a DNP-coated plate is inhibited by the presence of free DNP-containing molecules in the sample. This compound can serve as a standard or a competitor in such an assay. The degree of inhibition is proportional to the concentration of the DNP-analyte in the sample.
The principle of a competitive ELISA using a DNP-hapten is illustrated in the following data table:
| Well | Analyte Concentration (nM) | Absorbance at 450 nm | % Inhibition |
| 1 | 0 (Control) | 1.500 | 0 |
| 2 | 1 | 1.275 | 15 |
| 3 | 10 | 0.825 | 45 |
| 4 | 100 | 0.300 | 80 |
| 5 | 1000 | 0.150 | 90 |
This is a representative data table illustrating the principle of a competitive ELISA. The values are for demonstrative purposes.
Furthermore, the dinitrophenyl group's strong electron-withdrawing properties make this compound a potential chromogenic substrate for certain enzymes. cymitquimica.com Specifically, it can be used to probe the activity of proteases, such as chymotrypsin, that exhibit specificity for cleaving peptide bonds adjacent to amino acids with bulky side chains. sigmaaldrich.com Upon enzymatic hydrolysis of the amide bond, 2,4-dinitrophenolate is released, which is a colored compound that can be quantified spectrophotometrically. The rate of color development provides a direct measure of the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). This application is analogous to the use of other p-nitrophenyl esters in chymotrypsin assays. nih.gov
The use of this compound as a molecular probe is a versatile approach in biochemical and immunological research, enabling the study of antibody-hapten interactions and the characterization of enzyme kinetics.
Broader Research Implications and Future Directions
Potential in Materials Science Research
The quest for novel materials with tailored optical properties has led researchers to explore organic molecules with specific electronic characteristics. N-(2,4-Dinitrophenyl)-L-alanine methyl ester has garnered attention in this field due to its potential for exhibiting nonlinear optical (NLO) phenomena.
Nonlinear optical materials are essential for a range of technologies, including optical data storage, signal processing, and frequency conversion. The NLO response of a material is intrinsically linked to its molecular structure. Organic molecules featuring a π-conjugated system with electron donor and acceptor groups often exhibit significant second-order NLO properties.
The dinitrophenyl group in this compound acts as a potent electron acceptor, while the amino group serves as an electron donor. This intramolecular charge-transfer characteristic is a key prerequisite for a large second-order nonlinear optical response. While direct experimental data on the second harmonic generation (SHG) efficiency of this compound is not extensively reported in publicly available literature, theoretical studies and research on analogous compounds suggest its potential. For instance, related compounds containing the dinitrophenyl moiety have demonstrated significant NLO activity. The chirality of the L-alanine backbone can also contribute to the non-centrosymmetric crystal packing necessary for observing second-order NLO effects in the solid state.
Table 1: Key Molecular Features of this compound for NLO Applications
| Molecular Feature | Role in NLO Properties |
| 2,4-Dinitrophenyl Group | Strong electron acceptor, creates a significant dipole moment. |
| Amino Group | Electron donor, facilitates intramolecular charge transfer. |
| π-Conjugated System | Allows for the delocalization of electrons, enhancing the NLO response. |
| Chiral Center (L-alanine) | Promotes non-centrosymmetric crystal packing, a requirement for second-order NLO effects. |
Beyond its potential as a standalone NLO material, this compound could be incorporated into polymer matrices or other host materials to enhance their optical characteristics for photonic applications. The compound's absorption properties, influenced by the dinitrophenyl chromophore, could be utilized in the development of optical filters or limiters. Furthermore, its chirality could be exploited in the fabrication of materials for chiroptical devices. Research in this area is still in its nascent stages, but the fundamental properties of the molecule present intriguing possibilities for the design of advanced photonic materials.
Role as a Synthetic Intermediate
The reactivity of the functional groups present in this compound makes it a versatile building block in organic synthesis.
As a derivative of the amino acid L-alanine, this compound serves as a chiral starting material for the synthesis of more complex molecules. The dinitrophenyl group acts as a protecting group for the amino functionality, which can be selectively removed under specific reaction conditions. This allows for the controlled introduction of the alanine (B10760859) moiety into a larger molecular framework. While specific, high-profile examples of its use in the total synthesis of complex natural products are not yet widespread, its utility as a protected amino acid ester is well-established in the principles of peptide synthesis and general organic chemistry.
The dinitrophenyl group is not only a protecting group but can also be a key pharmacophore in certain drug candidates. Research into the synthesis of novel bioactive compounds often involves the modification of amino acid scaffolds. This compound can serve as a precursor for the synthesis of peptides or small molecules with potential biological activity. For instance, the dinitrophenyl group can be modified or replaced to tune the biological properties of the final compound. The synthesis of dinitrophenyl-labeled peptidyl diazomethyl ketones as inhibitors for cysteine proteases demonstrates the utility of the DNP moiety in designing bioactive probes. nih.gov While this example does not use the exact title compound, it highlights the potential for DNP-amino acid derivatives in generating bioactive molecules.
Emerging Research Frontiers in Derivatization Chemistry
The chemical modification, or derivatization, of this compound is an active area of research, opening up new analytical and synthetic applications.
A significant area of interest lies in the development of novel chiral derivatizing agents. The principle behind this application is analogous to that of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which is widely used for the chiral resolution of amino acids and other primary amines via HPLC. nih.govnih.gov By reacting the analyte with the chiral derivatizing agent, a pair of diastereomers is formed, which can then be separated and quantified using standard chromatographic techniques.
Recent advancements have focused on developing new derivatizing agents with improved sensitivity and selectivity. mdpi.com While this compound itself is not a derivatizing agent, its structural motif is central to this class of reagents. Emerging research could explore the synthesis of analogs of this compound with different reactive groups in place of the methyl ester, potentially leading to new reagents with enhanced properties for chiral separations in metabolomics and other fields. nih.gov
Furthermore, the derivatization of the dinitrophenyl ring itself could lead to new compounds with altered electronic and optical properties, creating a library of materials for screening in various applications, from materials science to medicinal chemistry.
Development of New Chiral Derivatization Reagents
The foundational principles demonstrated by the utility of N-(2,4-dinitrophenyl)-L-alanine derivatives are a cornerstone in the ongoing development of new chiral derivatization agents (CDAs). A CDA is a chiral compound that reacts with a mixture of enantiomers to produce a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques. wikipedia.org
The evolution of these reagents often involves modifying the core structure to enhance specific properties. Research in this area is driven by the need for reagents with greater sensitivity, broader applicability, and improved resolution capabilities. For instance, the progression from the original Sanger's reagent (1-fluoro-2,4-dinitrobenzene or DNFB), used for peptide sequencing, to Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA), demonstrates a key innovation where a chiral handle (L-alanine amide) was incorporated into the dinitrophenyl structure. gyanvihar.orgnih.gov This modification allowed for the separation of amino acid enantiomers.
Further developments have led to advanced versions of Marfey's reagent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which has shown higher sensitivity and better separation for certain chiral amino acids compared to the original FDAA. mdpi.com The exploration of different amino acid esters, like the methyl ester of N-(2,4-dinitrophenyl)-L-alanine, contributes to a growing library of potential CDAs. Each variant offers a unique combination of steric and electronic properties, which can be fine-tuned to achieve optimal separation for specific classes of analytes. The goal is to create a toolkit of CDAs that can be selected based on the specific requirements of the analytical problem, such as the nature of the analyte and the detection method being used. nih.govnih.gov
Advancements in High-Throughput Enantioselective Analysis
The need to rapidly screen large numbers of samples in fields like drug discovery, metabolomics, and quality control has spurred the development of high-throughput screening (HTS) methods for enantioselective analysis. wiley.comnih.gov HTS combines automation, miniaturization, and rapid detection to analyze thousands of samples per day. pharmtech.comjocpr.com Chiral derivatization plays a crucial role in adapting enantioselective analysis to HTS platforms.
By converting enantiomers into diastereomers with distinct physical properties, CDAs like this compound facilitate the use of standard, high-throughput analytical techniques such as reverse-phase HPLC and fluorescence-based plate readers. nih.gov For example, a fluorescence-based assay can be developed where diastereomeric complexes exhibit different fluorescence intensities, allowing for rapid determination of enantiomeric excess in 384-well plates with minimal sample consumption. nih.gov This approach is significantly faster than traditional chiral chromatography methods.
Recent advancements in HTS technology, including automated liquid handling, improved software algorithms, and novel detection methods like affinity selection mass spectrometry, further enhance the speed and efficiency of screening. wiley.compharmtech.com The development of new CDAs that react quickly under mild conditions and produce derivatives with strong chromophores or fluorophores is essential for compatibility with these modern HTS systems. rsc.org This synergy between reagent development and HTS technology accelerates the discovery of new chiral catalysts and drugs. nih.govrsc.org
Comparative Research with Related Dinitrophenyl Compounds
This compound belongs to a broader class of dinitrophenyl (DNP) compounds used extensively in bioanalytical chemistry. nih.govnih.gov Comparative studies of these compounds are vital for optimizing analytical methods.
Distinguishing Features and Advantages
The primary distinguishing feature among DNP-based chiral derivatizing agents is the nature of the chiral auxiliary attached to the dinitrophenyl core. The choice of this auxiliary group significantly impacts the reagent's performance. For instance, Marfey's reagent (FDAA) utilizes an L-alanine amide, while other variants might use different amino acids or, in the case of the subject compound, an amino acid ester. mdpi.comnih.gov
The advantages of one reagent over another are often context-dependent, relating to factors like chromatographic resolution, reaction kinetics, and detector response. The dinitrophenyl group itself serves as a strong chromophore, facilitating UV-Vis detection. conicet.gov.ar The specific structure of the chiral auxiliary influences the spatial arrangement of the resulting diastereomers, which in turn affects their separation on a chromatographic column. A bulkier auxiliary group, for example, might lead to greater separation but could also increase reaction times due to steric hindrance. mdpi.com
The table below compares key features of this compound with related and commonly used DNP compounds.
| Compound Name | Abbreviation | Chiral Auxiliary | Key Feature |
| 1-Fluoro-2,4-dinitrobenzene (B121222) | DNFB / Sanger's Reagent | None | Achiral; used for N-terminal amino acid tagging. nih.gov |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA / Marfey's Reagent | L-Alaninamide | Widely used CDA for amino acid enantioseparation. nih.gov |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | L-Leucinamide | Advanced Marfey's reagent; offers higher sensitivity for LC-MS. mdpi.com |
| This compound | Dnp-L-Ala-OMe | L-Alanine methyl ester | Ester functionality may alter solubility and chromatographic behavior compared to amide analogs. nih.govfishersci.ca |
Complementary Research Applications
Different DNP-based reagents often exhibit complementary selectivities, meaning one reagent may be superior for separating a particular set of enantiomers while another excels with a different set. nih.gov For example, while FDAA is effective for a wide range of amino acids, its resolution for certain isomers, like those of β-methoxytyrosine, can be poor. nih.gov In such cases, another type of CDA might provide the necessary separation.
Therefore, a multi-reagent approach is often employed in complex stereochemical analyses, such as the structural elucidation of novel peptides from marine organisms which may contain unusual amino acids. nih.gov By derivatizing the sample with two or more different CDAs, researchers can obtain more reliable and comprehensive results. The study of compounds like this compound expands the repertoire of available tools, allowing analysts to select the most appropriate reagent or combination of reagents for a specific analytical challenge. This approach enhances the accuracy and confidence of stereochemical assignments in complex biological samples.
Innovations in Spectroscopic and Computational Approaches
Modern spectroscopic and computational methods are providing unprecedented insights into the structure and properties of chiral molecules and their derivatives.
Enhanced Accuracy in Structural and Electronic Property Predictions
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the molecular structure, stability, and electronic properties of compounds like this compound. ijcce.ac.irresearchgate.net DFT calculations can determine the most stable conformations of the diastereomers formed after derivatization, providing a theoretical basis for understanding their chromatographic behavior. mdpi.com
These computational models can predict various parameters, including bond lengths, bond angles, and dihedral angles. ijcce.ac.ir Furthermore, analyses such as Frontier Molecular Orbital (FMO) calculations can reveal insights into the reactivity of the molecule, identifying sites that are susceptible to nucleophilic or electrophilic attack. researchgate.net This information is invaluable for designing new derivatization reagents with improved reactivity and stability.
The integration of computational predictions with experimental spectroscopic data (e.g., NMR, IR, and UV-Vis) leads to a more accurate and complete characterization of the molecules. researchgate.netnih.gov For example, theoretical calculations can help assign complex NMR spectra or interpret the subtle differences in the spectra of two diastereomers. This synergy between theory and experiment enhances the accuracy of structural elucidation and provides a deeper understanding of the intermolecular interactions that govern chiral recognition. nih.gov
Application of Advanced Computational Models to Molecular Dynamics
The study of this compound, a derivative of the amino acid L-alanine, presents a unique opportunity for the application of advanced computational models to elucidate its complex molecular dynamics. While specific molecular dynamics simulations exclusively targeting this compound are not extensively documented in publicly available research, the broader field of computational chemistry provides a robust framework for future investigations. The principles and methodologies successfully applied to structurally related nitroaromatic compounds and N-aryl amino acid esters can be extrapolated to predict and analyze the dynamic behavior of this compound.
Future research will likely focus on several key areas of its molecular dynamics, leveraging a suite of advanced computational techniques:
Conformational Analysis: A primary application of molecular dynamics simulations will be to explore the conformational landscape of this compound. By simulating the molecule's movement over time, researchers can identify stable and transient conformations, which are crucial for understanding its chemical reactivity and biological interactions. Techniques such as replica-exchange molecular dynamics (REMD) could be employed to enhance sampling of the conformational space and overcome energy barriers, providing a more complete picture of the molecule's flexibility.
Solvation Effects: The behavior of this compound in different solvent environments is another critical area for investigation. Advanced computational models, including both explicit and implicit solvent models, can be used to simulate how interactions with solvent molecules influence the compound's structure and dynamics. This is particularly important for predicting its behavior in biological systems or in various chemical reaction media.
Force Field Development: A significant challenge and a key future direction will be the development and parametrization of accurate force fields for dinitrophenylated amino acid derivatives. While general force fields like AMBER and CHARMM are powerful, their accuracy for this specific class of compounds may be limited. Quantum mechanical (QM) calculations will be essential to derive precise parameters for bond lengths, angles, dihedrals, and partial charges, ensuring that the molecular dynamics simulations are physically realistic. The development of a specific force field will be a critical step to enable reliable and predictive simulations.
Interaction with Biomolecules: A logical extension of molecular dynamics studies will be to simulate the interaction of this compound with biological macromolecules, such as proteins. Docking studies followed by long-timescale molecular dynamics simulations could reveal potential binding sites and mechanisms of interaction, which is of interest in fields like drug design and toxicology. The dinitrophenyl group is known to be a hapten, and understanding its dynamic interactions with immune system proteins at a molecular level could provide valuable insights.
The table below summarizes the key computational approaches and their potential applications in studying the molecular dynamics of this compound.
| Computational Method | Application to this compound | Potential Insights |
| Classical Molecular Dynamics (MD) | Simulation of the molecule's motion in various environments (vacuum, explicit/implicit solvent). | Conformational preferences, flexibility, and solvent effects. |
| Replica-Exchange MD (REMD) | Enhanced sampling of the conformational space. | More complete and accurate free energy landscapes. |
| Quantum Mechanics (QM) | Calculation of electronic structure, partial charges, and energetic properties. | Development of accurate force field parameters. |
| Hybrid QM/MM Methods | Simulation of chemical reactions or interactions where electronic effects are crucial. | Detailed understanding of reaction mechanisms at the active site of an enzyme. |
| Molecular Docking | Prediction of binding modes to a target protein. | Identification of potential biological targets and binding affinities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
